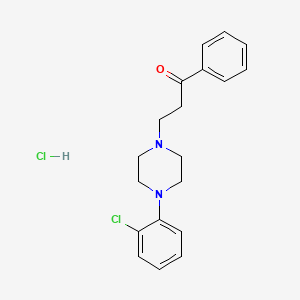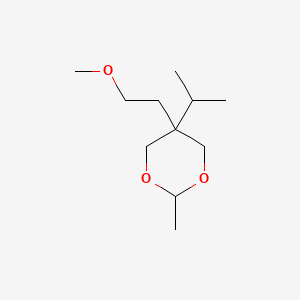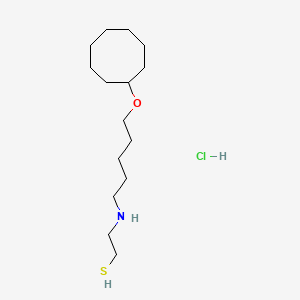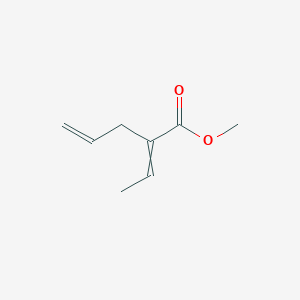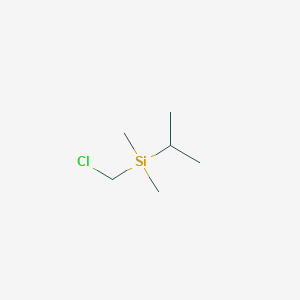
(Chloromethyl)(dimethyl)(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(dimethyl)(propan-2-yl)silane is a chemical compound with the molecular formula C6H15ClSi. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dimethyl)(propan-2-yl)silane typically involves the reaction of chloromethylsilane with isopropylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The reaction can be represented as follows:
ClCH2Si(CH3)2H+(CH3)2CHMgCl→this compound+MgCl2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(dimethyl)(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with altered substituents.
Scientific Research Applications
(Chloromethyl)(dimethyl)(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Chloromethyl)(dimethyl)(propan-2-yl)silane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for a wide range of chemical modifications. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Chlorodimethylsilane
- Dichlorodimethylsilane
- Chlorotrimethylsilane
Uniqueness
(Chloromethyl)(dimethyl)(propan-2-yl)silane is unique due to its specific combination of substituents, which provide distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications.
Properties
CAS No. |
22429-26-1 |
|---|---|
Molecular Formula |
C6H15ClSi |
Molecular Weight |
150.72 g/mol |
IUPAC Name |
chloromethyl-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C6H15ClSi/c1-6(2)8(3,4)5-7/h6H,5H2,1-4H3 |
InChI Key |
FAUYSAUDMBLMFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



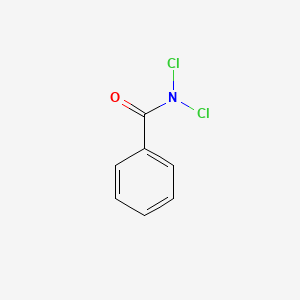
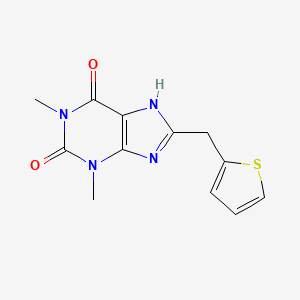
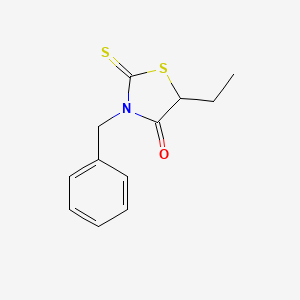
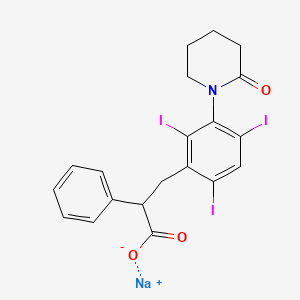


![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
